molecular formula C14H20O B6334976 1-(2,6-Dimethylphenyl)hexan-1-one CAS No. 35031-59-5

1-(2,6-Dimethylphenyl)hexan-1-one

Cat. No. B6334976
CAS RN: 35031-59-5
M. Wt: 204.31 g/mol
InChI Key: VPPBMJIHTIWPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylphenyl)hexan-1-one is a synthetic compound used in many scientific research labs for various purposes. It is also known as 2,6-dimethylphenylhexan-1-one, 2,6-DMHP, and 2,6-dimethyl-1-phenylhexan-1-one. It is a colorless to pale yellow liquid with a sweet, floral odor and is soluble in most organic solvents. The compound is commonly used in organic synthesis and as a reagent in organic chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2,6-Dimethylphenyl)hexan-1-one involves the reaction of 2,6-dimethylphenylmagnesium bromide with hexanoyl chloride.

Starting Materials
2,6-dimethylphenylmagnesium bromide, hexanoyl chloride, diethyl ether, sodium sulfate, magnesium sulfate, sodium bicarbonate, brine

Reaction
To a solution of 2,6-dimethylphenylmagnesium bromide in diethyl ether, hexanoyl chloride is added dropwise with stirring at room temperature., The reaction mixture is stirred for 2 hours at room temperature., The mixture is then poured into a separatory funnel containing saturated sodium bicarbonate solution and brine., The organic layer is separated and dried over sodium sulfate and magnesium sulfate., The solvent is removed under reduced pressure to obtain the crude product., The crude product is purified by column chromatography to obtain 1-(2,6-Dimethylphenyl)hexan-1-one as a colorless oil.

Scientific Research Applications

1-(2,6-Dimethylphenyl)hexan-1-one has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of a variety of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, fragrances, and other organic compounds. Additionally, it is used in the synthesis of dyes and other materials used in the textile and paper industries.

Mechanism Of Action

1-(2,6-Dimethylphenyl)hexan-1-one acts as a nucleophile in many organic reactions. It can act as a nucleophile in the formation of carbon-carbon bonds, as well as in the formation of carbon-heteroatom bonds. It is also used as a reducing agent in many reactions, including the reduction of aldehydes and ketones.

Biochemical And Physiological Effects

1-(2,6-Dimethylphenyl)hexan-1-one has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating when used in laboratory experiments.

Advantages And Limitations For Lab Experiments

1-(2,6-Dimethylphenyl)hexan-1-one has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is highly reactive and can be used in a wide range of organic reactions. However, it is also highly flammable and should be handled with care.

Future Directions

1-(2,6-Dimethylphenyl)hexan-1-one has several potential future applications. It could be used in the synthesis of new pharmaceuticals and fragrances, as well as in the synthesis of new materials for the textile and paper industries. Additionally, it could be used in the synthesis of new dyes and other materials used in the printing industry. Furthermore, it could be used in the synthesis of new heterocyclic compounds for use in organic synthesis. Finally, it could be used as a reagent in the synthesis of new catalysts and other materials used in catalytic processes.

properties

IUPAC Name

1-(2,6-dimethylphenyl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-5-6-10-13(15)14-11(2)8-7-9-12(14)3/h7-9H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPBMJIHTIWPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenyl)hexan-1-one

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